Product packaging for L-LEUCINE-N-FMOC (D10)(Cat. No.:)

L-LEUCINE-N-FMOC (D10)

Cat. No.: B1580015
M. Wt: 363.47
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fmoc-Protected Amino Acids in Advanced Chemical Research

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). lgcstandards.comcreative-peptides.comontosight.ai Its primary role is to temporarily block the N-terminus of an amino acid, preventing unwanted reactions during the stepwise assembly of a peptide chain. lgcstandards.comontosight.ai This protection is crucial for ensuring that peptide bonds form only at the desired locations, leading to the synthesis of a specific peptide sequence with high fidelity. creative-peptides.comfiveable.me

The Fmoc group offers several advantages over other protecting groups, such as the tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.org A key benefit is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a suitable solvent. lgcstandards.comamericanpeptidesociety.orgwikipedia.org This gentle deprotection process minimizes the risk of side reactions and is compatible with a wide range of sensitive amino acid side chains and linkers used in SPPS. creative-peptides.comamericanpeptidesociety.org This has made Fmoc chemistry particularly suitable for the synthesis of long and complex peptides, as well as for automated peptide synthesis. lgcstandards.comfiveable.me The progress in Fmoc chemistry has significantly streamlined peptide production, making it a faster and more cost-effective process. fiveable.me

Rationale for Deuterium (B1214612) Isotopic Labeling in L-Leucine Derivatives (D10 Specificity)

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, which has a different number of neutrons. In the case of L-LEUCINE-N-FMOC (D10), ten hydrogen atoms in the L-Leucine part of the molecule are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. oup.comcaymanchem.comcymitquimica.com This labeling does not alter the fundamental chemical properties of the amino acid. ontosight.ai

The primary reason for using deuterium-labeled amino acids like L-Leucine-D10 is for their application as internal standards in quantitative mass spectrometry-based proteomics. caymanchem.comlumiprobe.com When analyzing a complex biological sample, researchers add a known amount of the heavy, deuterated standard. oup.com Because the labeled and unlabeled versions of the amino acid are chemically identical, they behave the same way during sample preparation and analysis. However, they are distinguishable by a mass spectrometer due to the mass difference imparted by the deuterium atoms. ontosight.ai This allows for precise quantification of the naturally occurring (light) L-Leucine in the sample by comparing its signal intensity to that of the known amount of the added heavy standard. oup.com This technique overcomes variability in sample handling and instrument response, leading to highly accurate measurements of protein synthesis and turnover. ontosight.ainih.gov

Historical Development and Evolution of Fmoc Chemistry in Research Methodologies

The journey of peptide synthesis has been marked by continuous innovation in protecting group chemistry. lgcstandards.compublish.csiro.au Early methods in the first half of the 20th century laid the groundwork for assembling amino acids. nih.govproteogenix.science A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a discovery that earned him the Nobel Prize. lgcstandards.comproteogenix.sciencepeptide.com This technique, where the growing peptide chain is anchored to a solid support, dramatically simplified the synthesis process. lgcstandards.com

Initially, the Boc protecting group was widely used in SPPS. publish.csiro.au However, the harsh acidic conditions required for its removal limited its application, especially for sensitive peptides. proteogenix.science In 1970, Louis A. Carpino and Grace Y. Han introduced the Fmoc protecting group, which was labile to bases. proteogenix.sciencepeptide.com It wasn't until the late 1970s that the Fmoc group was adapted for solid-phase applications, offering a milder and more orthogonal protection strategy. nih.govpeptide.com This "orthogonal" approach meant that the Nα-protecting group (Fmoc) could be removed under basic conditions, while the side-chain protecting groups and the resin linker were cleaved with acid, providing greater control over the synthesis. nih.gov The milder conditions of Fmoc chemistry proved advantageous for synthesizing peptides prone to acid-catalyzed side reactions. nih.govproteogenix.science By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis laboratories. nih.gov

Physicochemical Properties of L-LEUCINE-N-FMOC (D10)

PropertyValue
CAS Number 106972-44-5 caymanchem.comcymitquimica.com
Molecular Formula C₂₁H₁₃D₁₀NO₄
Molecular Weight 363.5 g/mol
Formal Name L-leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 caymanchem.com
Synonyms Fmoc-L-Leucine-d10, Leu-d10 caymanchem.com
Physical State Solid caymanchem.com
Purity ≥99% deuterated forms (d₁-d₁₀) caymanchem.com
Solubility Soluble in PBS (pH 7.2) at 1 mg/ml caymanchem.com

Synthesis and Manufacturing

The synthesis of L-LEUCINE-N-FMOC (D10) involves two key processes: the introduction of the deuterium labels into L-Leucine and the subsequent protection of the amino group with Fmoc.

The deuteration of L-Leucine to create L-Leucine-D10 is typically achieved through chemical synthesis methods that allow for the specific replacement of hydrogen atoms with deuterium.

Once the deuterated L-Leucine is obtained, the Fmoc protecting group is introduced. A common method for this is the reaction of the amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. ontosight.aiwikipedia.org The use of Fmoc-OSu is often preferred as it can lead to fewer side reactions compared to Fmoc-Cl. During the introduction of the Fmoc group, side reactions such as the formation of Fmoc-dipeptides can occur. ub.edu To minimize such impurities, which could be incorporated into a growing peptide chain, purification steps like recrystallization are employed to ensure a high purity of the final Fmoc-protected amino acid. nih.gov

Applications in Scientific Research

The unique properties of L-LEUCINE-N-FMOC (D10) make it a valuable tool in various areas of scientific research, primarily centered around proteomics and metabolomics.

Use as an Internal Standard in Mass Spectrometry

A primary application of L-LEUCINE-N-FMOC (D10) is as an internal standard for the quantification of L-Leucine and its incorporation into proteins and peptides using mass spectrometry (MS). caymanchem.com In quantitative proteomics, a known amount of the deuterated standard is mixed with a biological sample. merckmillipore.com Both the naturally occurring "light" L-Leucine and the "heavy" deuterated L-Leucine are extracted and analyzed simultaneously. The mass spectrometer can differentiate between the two based on their mass difference. cymitquimica.com By comparing the signal intensity of the light analyte to the heavy internal standard, researchers can accurately determine the concentration of L-Leucine in the original sample. merckmillipore.com This method is crucial for overcoming variations in sample preparation and instrument response, ensuring reliable and reproducible quantitative data. merckmillipore.com

Role in Metabolic Tracer Studies

Deuterium-labeled amino acids, including L-Leucine-D10, are used as tracers to study metabolic pathways and protein dynamics in vivo. ontosight.ai When introduced into a biological system, such as cell cultures or living organisms, the labeled amino acid participates in metabolic processes just like its unlabeled counterpart. ontosight.ainih.gov Researchers can then track the incorporation of the deuterium label into newly synthesized proteins over time. nih.govnih.gov By analyzing samples at different time points using mass spectrometry, it is possible to measure the rates of protein synthesis and degradation. ontosight.ainih.gov These studies provide valuable insights into how protein metabolism is affected by various physiological states, nutritional interventions, or disease processes. ontosight.aiontosight.ai For instance, labeling with L-Leucine-D10 has been used to measure the rate of peptide biosynthesis in neuroendocrine cell lines. nih.gov

Properties

Molecular Weight

363.47

Purity

98%

Origin of Product

United States

Synthesis and Derivatization Strategies for L Leucine N Fmoc D10

General Fmoc Protection Methodologies for L-Leucine

The protection of the α-amino group of L-leucine with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS). ontosight.ai This strategy prevents undesirable reactions at the amino terminus, allowing for the sequential and controlled addition of amino acids to a growing peptide chain. ontosight.ai The Fmoc group is favored for its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). ontosight.ai

The general procedure for Fmoc protection involves reacting L-leucine with an activated Fmoc reagent. google.com Common reagents for this purpose include N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is typically carried out in a mixed aqueous-organic solvent system, often with a weak base such as sodium bicarbonate or sodium carbonate to facilitate the reaction. While both Fmoc-OSu and Fmoc-Cl are effective, Fmoc-OSu is often preferred due to more controllable reaction conditions and fewer side reactions.

Specific Isotopic Labeling Approaches for L-Leucine (D10)

The synthesis of L-Leucine-d10 involves the substitution of ten hydrogen atoms with deuterium (B1214612). smolecule.commedchemexpress.com This heavy isotope labeling allows the molecule to be used as an internal standard for mass spectrometry-based quantification of natural L-leucine and to trace its metabolic fate in biological systems. The incorporation of deuterium can be achieved through several synthetic routes.

One common method is through hydrogen-deuterium exchange, where L-leucine is treated with deuterated solvents under specific catalytic conditions to replace exchangeable protons with deuterium. Another approach involves the chemical synthesis from deuterated precursors, which offers more precise control over the location and extent of deuteration. smolecule.com For instance, L-Leucine-d10 can be synthesized from precursors where the carbon skeleton already contains the desired deuterium atoms. smolecule.com

Stereoselective Deuteration Techniques for Methyl Groups

Achieving stereoselective deuteration, particularly at the prochiral methyl groups of leucine (B10760876), is a significant challenge in synthetic chemistry. This level of control is crucial for high-resolution NMR studies of protein structure and dynamics. nih.govd-nb.info One reported method involves a multi-step synthesis starting from an Evans' chiral auxiliary. nih.govresearchgate.net This approach allows for the stereoselective introduction of a deuterated propionyl group followed by methylation with a ¹³CH₃-methyl iodide, resulting in a high degree of stereoselectivity for the desired pro-R or pro-S methyl configuration. nih.govresearchgate.net

Another strategy utilizes enzymatic reactions. Biocatalytic reductive amination has been demonstrated as a powerful tool for the enantioselective incorporation of deuterium into amino acids. researchgate.netrsc.org This method can use inexpensive isotopic sources like deuterium oxide (D₂O) and avoids the need for pre-labeled reducing agents, simplifying the purification process. rsc.org

Table 1: Comparison of Stereoselective Deuteration Methods for Leucine Methyl Groups

MethodStarting MaterialKey Reagents/StepsStereoselectivityReference
Evans' Chiral AuxiliaryIsopropyl oxazolidinoneDeuterated propionyl chloride, ¹³CH₃-methyl iodide94% enantiomeric excess nih.govresearchgate.net
Biocatalytic Reductive Aminationα-keto acidsAmino acid dehydrogenases, D₂OHigh enantioselectivity researchgate.netrsc.org

Incorporation of Deuterated Precursors into L-Leucine

The incorporation of deuterated precursors is a fundamental strategy for synthesizing isotopically labeled L-leucine. For microbial expression systems, this often involves supplementing the growth media with deuterated compounds that the organism can metabolize into leucine. A common precursor for the synthesis of both leucine and valine is α-ketoisovaleric acid. isotope.com When cells are grown in a D₂O-based medium, the addition of a labeled α-keto acid precursor can lead to the selective incorporation of isotopes into the resulting amino acids. isotope.com

In chemical synthesis, a chemo-enzymatic approach can be employed. For example, sodium [²H]acetate can serve as the source of the isotopic label for the synthesis of leucine deuterated at the gamma carbon (C-4). google.com This involves the reaction of a mixed anhydride (B1165640) derived from deuterated acetate (B1210297) with a suitable chiral building block. google.com

Multilayered Isotopic Enrichment Strategies (e.g., ¹³C, ¹⁵N, D)

For advanced analytical applications, particularly in NMR spectroscopy and quantitative proteomics, it is often necessary to incorporate multiple different stable isotopes into a single molecule. isotope.com This "multilayered" enrichment can involve a combination of ¹³C, ¹⁵N, and deuterium (D). For example, L-Leucine can be synthesized with D10 labeling on the carbon chain, a ¹⁵N label on the amino group, and even ¹³C labels at specific carbon positions. isotope.comnih.gov

These multiply-labeled amino acids are invaluable for techniques like methyl-TROSY NMR, which allows for the study of very large protein complexes. isotope.com The production of such molecules can be achieved through both chemical synthesis and biological expression systems. In biological systems, this involves growing organisms in media enriched with the desired isotopes, such as ¹⁵NH₄⁺ as the nitrogen source and ¹³C-glucose as the carbon source, along with deuterated precursors. nih.govnih.gov Chemical synthesis provides a more controlled, albeit often more complex, route to these highly enriched compounds. researchgate.net The use of dual-labeled tracers, such as a combination of ¹⁵N-labeled test protein and ¹³C-enriched standard, has been employed to assess amino acid bioavailability. nih.gov

Chemical Modifications and Conjugations of L-LEUCINE-N-FMOC (D10)

Once synthesized, L-LEUCINE-N-FMOC (D10) can be further modified or conjugated to other molecules for specific applications. The Fmoc-protected amino group and the carboxylic acid group are the primary sites for such modifications, but functionalization of the side chain is also possible.

Side-Chain Functionalization in Labeled Amino Acids

While the isobutyl side chain of leucine is generally considered non-reactive, strategies exist for the functionalization of amino acid side chains. These methods are more commonly applied to amino acids with more reactive side chains like lysine, cysteine, or aspartic acid. nih.gov However, radical chemistry offers a route to functionalize even relatively inert C-H bonds. For instance, radical addition reactions can introduce functionalities like fluorine, azide (B81097), or hydroxyl groups onto the side chains of unsaturated amino acid precursors. acs.org

For leucine specifically, introducing unsaturation into the side chain during the synthesis of the deuterated analog would be a prerequisite for such modifications. This could potentially be achieved through the use of specifically designed deuterated precursors. Once an unsaturated bond is in place, radical addition of reagents like HN₃ could introduce an azide group, which can then be used for "click" chemistry reactions. acs.org

Another approach involves the metabolic incorporation of non-canonical amino acids with functionalized side chains. nih.gov While not a direct modification of L-leucine, this strategy allows for the introduction of desired chemical handles into proteins at positions that would normally be occupied by leucine.

Esterification and Amidation Reactions for Bioconjugate Research

The synthesis of peptide-based bioconjugates leverages the chemical reactivity of the amino and carboxyl groups of amino acids. For Nα-protected amino acids such as L-LEUCINE-N-FMOC (D10), the primary derivatization strategies involve reactions at the free carboxyl group. Esterification and amidation are the most fundamental of these reactions, forming the basis of solid-phase peptide synthesis (SPPS), the predominant method for assembling peptides intended for bioconjugate research. ontosight.ainih.gov The incorporation of the deuterated leucine moiety via these reactions is critical for producing isotopically labeled peptides used in quantitative proteomics and for studying metabolic pathways. isotope.com

Esterification for Resin Loading

In the context of Fmoc-based SPPS, esterification is the crucial first step to anchor the initial amino acid, in this case, L-LEUCINE-N-FMOC (D10), onto a solid support resin. This process involves forming an ester bond between the carboxylic acid of the Fmoc-amino acid and a hydroxyl group on the resin (e.g., Wang resin). This covalent linkage must be stable throughout the subsequent cycles of deprotection and coupling but cleavable under specific conditions at the end of the synthesis to release the final peptide.

The efficiency of this initial loading step is critical as it determines the maximum possible yield of the final peptide. Various coupling agents can be used to facilitate this esterification, as detailed in the table below.

Parameter Method 1: Carbodiimide/DMAP Method 2: Symmetric Anhydride
Resin Type Wang Resin, 2-Chlorotrityl chloride (2-CTC) ResinWang Resin
Activating Agents Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)Dicyclohexylcarbodiimide (DCC)
Catalyst 4-(Dimethylamino)pyridine (DMAP)N/A
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Conditions L-LEUCINE-N-FMOC (D10) is pre-activated with DIC and then added to the resin in the presence of DMAP.Two equivalents of L-LEUCINE-N-FMOC (D10) are reacted with one equivalent of DCC to form a symmetric anhydride, which then reacts with the resin.
Typical Reaction Time 2-12 hours2-4 hours

Amidation for Peptide Chain Elongation

Amidation is the cornerstone of peptide synthesis, as it is the reaction that forms the peptide bond—an amide linkage between the carboxyl group of an incoming amino acid and the amino group of the resin-bound amino acid (or growing peptide chain). ethernet.edu.et In Fmoc-SPPS, L-LEUCINE-N-FMOC (D10) is coupled to the free N-terminal amine of the growing peptide chain attached to the solid support. ontosight.ai

This process involves two key stages:

Activation: The carboxylic acid of L-LEUCINE-N-FMOC (D10) is activated to make it more susceptible to nucleophilic attack. This is achieved using specialized coupling reagents. chempep.com

Coupling: The activated amino acid is introduced to the resin, where it reacts with the deprotected N-terminal amine of the growing peptide chain to form a new peptide bond. researchgate.net

A variety of highly efficient coupling reagents have been developed to promote rapid and complete amide bond formation while minimizing side reactions like racemization. nih.gov The choice of reagent can depend on the specific amino acid sequence, particularly for sterically hindered couplings.

Detailed research findings have established several reliable methods for the amidation step in SPPS. The most common activating agents and conditions are summarized below.

Coupling Reagent Abbreviation Activation Mechanism Common Solvents Additives Typical Coupling Time
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPForms a benzotriazolyl esterDMF, NMPN,N-Diisopropylethylamine (DIPEA) or Collidine1-2 hours
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUForms an active OAt esterDMF, NMPDIPEA or Collidine5-60 minutes
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms a benzotriazolyl esterDMF, NMPDIPEA or Collidine15-60 minutes
DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediateDCM, DMF1-Hydroxybenzotriazole (HOBt)1-2 hours

These amidation strategies allow for the sequential and controlled addition of L-LEUCINE-N-FMOC (D10) at any desired position within a peptide sequence. This incorporation provides a stable isotopic label essential for bioconjugate research, enabling precise quantification by mass spectrometry or tracking in nuclear magnetic resonance (NMR) studies. isotope.com

Advanced Spectroscopic Characterization and Structural Analysis of L Leucine N Fmoc D10

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules. The isotopic labeling in L-LEUCINE-N-FMOC (D10) significantly enhances its utility in various NMR applications.

Deuterium (B1214612) NMR for Methyl Group Dynamics and Conformation in Solution and Solid-State

Deuterium (²H) NMR of selectively deuterated molecules like L-LEUCINE-N-FMOC (D10) provides invaluable insights into the dynamics of methyl groups. The motion of leucine (B10760876) side chains, including methyl rotation and rotameric exchange, is highly sensitive to the molecular environment. aip.org By analyzing the lineshape and relaxation data from ²H NMR spectra, researchers can model these dynamics. aip.org This approach has been widely used to study the interactions of leucine side chains within peptides and proteins, both in solution and in the solid state. aip.org For instance, ²H ssNMR can probe the relative mobility of leucine residues along a peptide chain, offering clues about the packing and orientation of helical peptides in environments like lipid membranes. aip.org

Applications in Biomolecular NMR for Isotope-Labeled Peptides and Proteins

The incorporation of L-LEUCINE-N-FMOC (D10) into peptides and proteins is a cornerstone of modern biomolecular NMR. isotope.comlifetein.comshoko-sc.co.jp Isotope labeling, including deuteration, is often essential for studying the structure and dynamics of large proteins and their complexes. chemie-brunschwig.chnmr-bio.com The use of deuterated amino acids helps to simplify complex spectra and improve spectral resolution and sensitivity by increasing transverse relaxation times (T2). nih.gov This is particularly crucial for techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) NMR, which is used to study high-molecular-weight proteins. nih.gov The Fmoc protecting group facilitates the use of these labeled amino acids in solid-phase peptide synthesis, allowing for their site-specific incorporation into a peptide sequence. lifetein.comnih.gov

Solid-State NMR for Self-Assembled Structure Elucidation

Solid-state NMR (ssNMR) is a key technique for characterizing the structure of self-assembled materials, such as those formed by Fmoc-amino acids. nih.gov Fmoc-L-leucine itself can form various self-assembled structures, including flower-like morphologies and tube-like structures, depending on conditions like concentration and temperature. researchgate.net In the context of larger peptides, ssNMR on samples containing isotopically labeled residues like L-LEUCINE-N-FMOC (D10) can provide atomic-level structural information. nih.govspringernature.com By measuring distances between labeled nuclei, researchers can confirm hypothesized structures, such as the β-hairpin conformation in designer peptides. nih.gov The ability to isotopically label specific sites is critical for these measurements, as it allows for the extraction of localized structural details from the complex spectra of solid-state samples. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for identifying and quantifying molecules. L-LEUCINE-N-FMOC (D10) plays a significant role as an internal standard and in isotope dilution methods for quantitative proteomics.

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Proteomics Research

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for the precise quantification of peptides and proteins. shoko-sc.co.jpchemie-brunschwig.ch This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as a peptide synthesized with L-LEUCINE-N-FMOC (D10), to a sample. buchem.com The mass spectrometer can distinguish between the labeled (heavy) and unlabeled (light) forms of the analyte based on their mass-to-charge ratio. buchem.com By comparing the signal intensities of the isotopic pairs, researchers can accurately determine the concentration of the target protein or peptide in the original sample. buchem.comnih.gov This approach, often used in methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has revolutionized quantitative proteomics by enabling the accurate measurement of changes in protein expression levels in complex biological systems. nih.govshoko-sc.co.jp

Use as an Internal Standard for LC-MS/MS Quantification

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, isotopically labeled compounds like L-LEUCINE-N-FMOC (D10) are frequently used as internal standards. lumiprobe.comcaymanchem.com An internal standard is a compound that is added in a constant amount to all samples, standards, and blanks. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. nih.govmdpi.com Because deuterated standards like L-Leucine-d10 are chemically identical to their unlabeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. oup.com This makes them ideal for correcting any loss of analyte during sample processing and for normalizing the MS signal, leading to more reliable quantitative results for amino acids and other biomolecules in various matrices. nih.govmdpi.com

Metabolomics and Metabolic Flux Analysis utilizing Deuterated Tracers

Deuterium-labeled compounds, such as L-LEUCINE-N-FMOC (D10), are instrumental in the fields of metabolomics and metabolic flux analysis. The deuterium atoms act as a stable isotopic tracer, allowing researchers to follow the metabolic fate of leucine in biological systems without altering its fundamental biochemical properties. ontosight.ai

Metabolomics and Pathway Tracing: In metabolomics, deuterated tracers help in identifying and quantifying metabolites in complex biological samples. By introducing L-LEUCINE-N-FMOC (D10) into a system, scientists can track its incorporation into larger molecules like proteins and monitor its breakdown products. This provides a detailed map of the metabolic pathways involving leucine. ontosight.aicymitquimica.com The heavy isotope allows for clear differentiation from the naturally abundant, non-labeled leucine, enabling precise measurement of metabolic rates and fluxes. ontosight.ai

Metabolic Flux Analysis: Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a cell or organism. L-LEUCINE-N-FMOC (D10) is particularly useful for studying protein synthesis and degradation. ontosight.aicambridge.org After administration, the rate of appearance of the deuterated leucine in newly synthesized proteins can be measured, providing a direct assessment of protein synthesis rates. technologynetworks.com This approach has been widely applied in nutritional science and in understanding the metabolic changes associated with various diseases. ontosight.aicambridge.org

Key Research Applications:

Protein Metabolism: Studying the kinetics of protein turnover in various tissues. ontosight.aicambridge.org

Nutritional Studies: Assessing the impact of dietary interventions on amino acid metabolism. ontosight.ai

Disease Research: Investigating metabolic dysregulation in conditions like cancer and metabolic syndrome. evitachem.com

Application AreaSpecific Use of Deuterated Leucine TracerReference
Proteomics In vivo labeling of proteins for quantitative mass spectrometry. spectra2000.it
Metabolic Research Tracing leucine metabolism and incorporation into proteins. ontosight.ai ontosight.ai
Biomolecular NMR Used as a standard for nuclear magnetic resonance studies. isotope.com

Chiroptical Spectroscopies

Chiroptical spectroscopy techniques are essential for determining the three-dimensional structure and stereochemistry of chiral molecules like L-LEUCINE-N-FMOC (D10). These methods rely on the differential interaction of left and right circularly polarized light with the molecule. researchgate.netacs.org

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. This technique is highly sensitive to the spatial arrangement of chromophores within a molecule. acs.org For L-LEUCINE-N-FMOC (D10), the fluorenylmethoxycarbonyl (Fmoc) group serves as a strong chromophore, making ECD a powerful tool for probing its chiral environment. researchgate.netacs.org

ECD spectra can provide valuable information about:

Absolute Configuration: By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers, the absolute configuration of the chiral center in the leucine moiety can be unambiguously determined. researchgate.net

Supramolecular Structures: In studies of self-assembling systems, ECD can reveal the formation of chiral aggregates and provide insights into their secondary structure. researchgate.netacs.orgsci-hub.se For instance, the aggregation of Fmoc-amino acids into micelles or gels can lead to significant changes in the ECD spectrum. researchgate.netacs.org

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. rsc.org VCD provides detailed information about the stereochemistry of a molecule based on its vibrational transitions. researchgate.netacs.org

Key features of VCD analysis for L-LEUCINE-N-FMOC (D10) include:

High Resolution: VCD spectra offer a larger number of resolved bands compared to ECD, providing more detailed structural information. rsc.org

Complementary to Other Techniques: VCD is complementary to other methods like X-ray crystallography and NMR, particularly for determining the structure of molecules in solution. rsc.org

Conformational Details: By analyzing the VCD signals, especially in the carbonyl stretching region, researchers can deduce the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding. sci-hub.sersc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net It is a classical chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules in solution. researchgate.netacs.org

For L-LEUCINE-N-FMOC (D10), ORD can be used to:

Confirm Chirality: The presence of optical rotation confirms the chiral nature of the molecule.

Monitor Aggregation: The specific rotation can change significantly with concentration, especially upon the formation of aggregates like micelles. This phenomenon can be used to study the self-assembly behavior of Fmoc-amino acids. researchgate.netacs.org

Chiroptical TechniqueInformation ObtainedKey Features for Fmoc-L-Leucine
ECD Absolute configuration, conformation, supramolecular structure. researchgate.netacs.orgresearchgate.netFmoc group acts as a strong chromophore. researchgate.netacs.org
VCD Detailed stereochemical and conformational information. researchgate.netacs.orgrsc.orgHigh-resolution spectra, sensitive to hydrogen bonding. sci-hub.sersc.org
ORD Chirality, concentration-dependent aggregation. researchgate.netacs.orgresearchgate.netSpecific rotation changes upon micelle formation. researchgate.netacs.org

Infrared (IR) and Raman Spectroscopy for Molecular Structure Elucidation

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These methods are invaluable for elucidating the molecular structure of L-LEUCINE-N-FMOC (D10). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of Fmoc-L-leucine reveals characteristic absorption bands corresponding to its various functional groups. rsc.orgsemanticscholar.org

Key IR spectral features for Fmoc-L-leucine include:

C=O Stretching: The carbonyl groups of the carboxylic acid and the Fmoc protecting group give rise to strong absorption bands, typically in the region of 1600-1750 cm⁻¹. rsc.orgchinesechemsoc.org The exact position of these bands can be sensitive to hydrogen bonding and the local environment. rsc.org

N-H Stretching: The N-H bond of the amide group also has a characteristic stretching vibration.

Aromatic C-H and C=C Stretching: The fluorenyl group exhibits characteristic bands for aromatic C-H and C=C stretching.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule. nih.govresearchgate.net

For Fmoc-L-leucine, Raman spectroscopy can be used to:

Confirm Structural Features: The Raman spectrum provides a detailed fingerprint of the molecule, confirming the presence of the leucine side chain, the Fmoc group, and the carboxylic acid moiety. researchgate.net

Study Intermolecular Interactions: Changes in the Raman spectrum can indicate the formation of hydrogen bonds or other intermolecular interactions in the solid state or in solution.

Spectroscopic Data SourceLink
IR Spectrum of Fmoc-Leu-OHLink chemicalbook.com
Raman Spectrum of Fmoc-L-leucineLink nih.gov

X-ray Diffraction and Crystallography for Crystalline Structures

X-ray diffraction and crystallography are the gold standards for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For L-LEUCINE-N-FMOC, these techniques provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

Single-Crystal X-ray Diffraction: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed three-dimensional model of the molecule. researchgate.netrsc.orgresearchgate.net

Structural insights from X-ray crystallography of Fmoc-amino acids include:

Molecular Conformation: The precise conformation of the molecule in the crystalline state can be determined. researchgate.net

Packing Arrangement: The way in which the molecules pack together in the crystal lattice is revealed, providing information about intermolecular forces such as hydrogen bonding and π-π stacking interactions between the fluorenyl groups. rsc.org

Hydrogen Bonding Networks: The presence and geometry of intermolecular hydrogen bonds, which often play a crucial role in the self-assembly of these molecules, can be identified. rsc.org

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. For Fmoc-amino acids, it can be used to characterize the structure of self-assembled materials like gels and to identify different crystalline phases. researchgate.netacs.org

Crystalline Structure DataSourceDOI
N-(9-Fluorenylmethoxycarbonyl)-L-leucineCambridge Structural Database10.5517/ccr60vs nih.gov

Applications of L Leucine N Fmoc D10 in Advanced Research Methodologies

Supramolecular Chemistry and Self-Assembly Research

Beyond linear peptide synthesis, L-LEUCINE-N-FMOC (D10) and the resulting labeled peptides are valuable tools in supramolecular chemistry, particularly for studying the self-assembly and aggregation of peptides and proteins, which are central to both functional biological structures and pathological conditions.

Self-assembly is the process by which molecules spontaneously form ordered structures. Fmoc-protected amino acids themselves are known to self-assemble into various nanostructures, including hydrogels. While not a primary research focus in the literature, the potential for Fmoc-L-leucine-d10 to form such structures exists. medchemexpress.com

More significantly, the leucine-d10 label, introduced into proteins, is used to study the formation of larger, more complex self-assembled structures like protein aggregates. biorxiv.org For example, in studies of neurodegenerative diseases, leucine-d10 can be metabolically incorporated into proteins like mutant huntingtin (mHtt), which is known to form intracellular aggregates. biorxiv.org These aggregates are a form of biological nanostructure, and the deuterium (B1214612) label allows for their specific detection and characterization within the complex environment of a live cell.

Understanding the mechanism by which proteins aggregate is crucial for developing therapies for diseases like Alzheimer's and Huntington's disease. Using amino acids labeled with stable isotopes provides a powerful method to probe these mechanisms. One hypothesis suggests that incorporating deuterated amino acids with their slightly increased polarity could slow the aggregation of amyloid-β peptides, which are key to Alzheimer's disease. researchgate.net

A direct application is the use of Stimulated Raman Scattering (SRS) microscopy to visualize and quantify protein aggregates in live cells. biorxiv.org By incorporating leucine-d10 into the proteome, researchers can specifically image leucine-rich proteins or aggregates. The C-D bond vibration provides a unique signal in a silent region of the cellular spectrum, enabling high-contrast imaging of mHtt protein aggregates. This technique has been used to determine the relative protein concentrations within aggregates of different sizes, revealing a two-stage aggregation model where smaller aggregates are dominated by cytosolic proteins, while larger aggregates preferentially sequester the polyglutamine-expanded huntingtin protein. biorxiv.org This detailed morphological and compositional information is critical for understanding the pathophysiology of aggregation. biorxiv.org

Research AreaMethodologyKey FindingReference
Mutant Huntingtin (mHtt) AggregationLive-cell Stimulated Raman Scattering (SRS) microscopy with Leucine-d10 labeling.Revealed a two-stage aggregation model by quantifying protein concentration inside aggregates. Smaller aggregates had lower mHtt density than larger ones. biorxiv.org
Beta-amyloid Fibril GrowthHypothesis based on physicochemical properties.Theorized that deuterated side chains in amino acids like leucine (B10760876) would make the resulting peptide more polar, potentially slowing its incorporation into nonpolar amyloid fibrils. researchgate.net

Design of Functional Biomaterials via Self-Assembly

The self-assembly of amino acids and their derivatives is a powerful strategy for the bottom-up fabrication of functional biomaterials. The Fmoc group, due to its hydrophobicity and aromaticity, is a strong driver for the self-assembly of amino acids into ordered nanostructures. nih.govbeilstein-journals.org L-LEUCINE-N-FMOC, including its deuterated form, can self-assemble, often in combination with other modified amino acids, to form hydrogels and nanoparticles with potential applications in drug delivery and tissue engineering. nih.govresearchgate.net

For instance, Fmoc-L-leucine has been co-assembled with Fmoc-L-lysine to create hydrogels with broad-spectrum antimicrobial properties. researchgate.net These hydrogels form from the entanglement of twisted nanoribbons that arise from π-π stacking and hydrophobic interactions between the Fmoc and leucine moieties. researchgate.net The resulting biomaterial has shown efficacy against both Gram-positive and Gram-negative bacteria. In another study, co-assembly of Fmoc-phenylalanine and Fmoc-leucine resulted in a hydrogel that selectively targeted and inhibited the proliferation of Staphylococcus aureus by disrupting its cell wall and membrane. nih.gov Such self-assembled structures offer a versatile platform for creating biocompatible materials with specific biological activities. The incorporation of the D10 isotope in L-LEUCINE-N-FMOC provides a non-perturbative probe for detailed mechanistic studies of the self-assembly process itself, for example, by using solid-state NMR, without altering the fundamental chemical properties that drive the formation of these biomaterials.

Material Science Research Applications

The unique properties of L-LEUCINE-N-FMOC (D10) also lend themselves to applications in material science, particularly in the functionalization of biopolymers and the development of novel hybrid materials.

Cellulose (B213188), a renewable and biocompatible polymer, can be chemically modified to create advanced materials with tailored properties. One such modification is the functionalization of cellulose whiskers or nanofibrils with amino acids. rsc.orgrsc.org A two-step process involving the esterification of cellulose with Fmoc-L-leucine, followed by the removal of the Fmoc protecting group, has been successfully demonstrated. rsc.orgrsc.org This process covalently links the leucine to the cellulose backbone, creating a new biocompatible nanomaterial. rsc.org

The successful esterification has been confirmed using techniques like Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS), while transmission electron microscopy (TEM) and 13C CP/MAS NMR spectroscopy have shown that the structural integrity of the cellulose whiskers is maintained throughout the modification process. rsc.org Such functionalized cellulose materials are being explored for a variety of biomedical applications, including the development of cell-adhesive structures and hydrophobic drug carriers. rsc.orgresearchgate.net The use of L-LEUCINE-N-FMOC (D10) in these syntheses would allow researchers to precisely track the location and dynamics of the leucine molecules on the biopolymer surface using techniques like neutron scattering or solid-state NMR.

Table 1: Research Findings on Functionalization of Cellulose with Fmoc-L-Leucine

Parameter Observation Analytical Technique Reference
Reaction Confirmation Esterification between Fmoc-L-leucine and cellulose hydroxyl groups FT-IR, XPS rsc.org
Structural Integrity Cellulose whisker structure remains intact after modification TEM, 13C CP/MAS NMR rsc.org
Potential Applications Development of biocompatible and biologically active nanomaterials - rsc.orgresearchgate.net

Hybrid materials, which combine the distinct properties of different components, are a significant area of materials research. Amino acid functionalization is a promising strategy for creating such materials. For example, amino-acid-functionalized cellulose whiskers have been incorporated into sulfonated polysulfone to create proton exchange membranes for fuel cells. researchgate.net The introduction of amino acids like L-leucine enhances properties such as proton conductivity and water uptake. researchgate.net

In a different approach, hybrid materials can be formed by combining peptides with inorganic materials like polyoxometalates (POMs). unizar.es These POM-peptide hybrids can exhibit synergistic properties with applications in catalysis and biomedicine. unizar.es The use of L-LEUCINE-N-FMOC (D10) as a building block in these hybrid materials provides a powerful tool for characterizing the final structure and understanding the interactions between the organic and inorganic components at a molecular level.

Mechanistic and Pathway Elucidation Studies in Chemical Biology

The isotopic labeling of L-LEUCINE-N-FMOC (D10) makes it an invaluable tool for detailed mechanistic and pathway elucidation studies in the complex environment of biological systems.

Deuterated amino acids, such as L-Leucine-d10, serve as excellent metabolic tracers. smolecule.commedchemexpress.com When introduced into a biological system, the deuterium-labeled leucine follows the same metabolic pathways as its non-labeled counterpart. medchemexpress.com This allows researchers to track the metabolism of leucine and quantify protein synthesis rates in living organisms. evitachem.com The heavy isotope does not interfere with the biological processes, but its presence can be detected using mass spectrometry, allowing for precise quantification. medchemexpress.com

Furthermore, the kinetic isotope effect (KIE) observed with deuterated substrates can provide deep insights into enzymatic reaction mechanisms. For example, studies on D-arginine dehydrogenase have used deuterium-labeled leucine to investigate the transition state of substrate oxidation, helping to distinguish between different possible reaction mechanisms like hydride transfer and carbanion mechanisms. nih.gov The use of L-LEUCINE-N-FMOC (D10) allows for the site-specific introduction of a deuterated amino acid into a peptide or protein, which can then be used to probe the mechanism of a specific enzyme.

Table 2: Applications of Deuterated Leucine in Mechanistic Studies

Application Area Methodology Key Finding/Purpose Reference
Metabolic Pathway Tracing Mass Spectrometry Quantification of protein synthesis rates evitachem.com
Enzymatic Reaction Mechanisms Kinetic Isotope Effect (KIE) Studies Elucidation of transition states in enzymatic reactions nih.gov
Amino Acid Metabolism Isotopic Labeling Tracing the metabolic fate of leucine smolecule.com

Understanding the dynamics and interactions of proteins is fundamental to comprehending their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying proteins at atomic resolution, and the use of deuterated amino acids is often essential, especially for larger proteins. ckisotopes.comnih.gov The replacement of protons with deuterons simplifies complex NMR spectra and reduces signal overlap, making it possible to study the structure and dynamics of specific residues within a large protein complex. nih.gov

L-LEUCINE-N-FMOC (D10) is a key reagent for these studies as it allows for the site-specific incorporation of a deuterated leucine residue into a protein of interest through peptide synthesis. ckisotopes.comisotope.com This is particularly useful for studying hydrophobic cores of proteins, where leucine is often abundant. nih.gov Solid-state NMR studies on selectively deuterated leucine residues have provided detailed information on the dynamics of amino acid side chains within a protein, revealing how these motions are influenced by the local environment. nih.govnih.gov Additionally, mass spectrometry-based techniques, such as hydrogen-deuterium exchange (HDX-MS), can be used in conjunction with deuterated standards to map protein-ligand and protein-protein interaction surfaces. nih.gov The use of L-LEUCINE-N-FMOC (D10) in these approaches provides a precise and powerful means to investigate the intricate workings of proteins in complex biological systems.

Computational and Theoretical Investigations of L Leucine N Fmoc D10

Molecular Dynamics Simulations of Labeled Systems

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For systems incorporating isotopically labeled compounds such as L-LEUCINE-N-FMOC (D10), MD simulations offer a window into the dynamic behavior of peptides. These simulations can model how the incorporation of a deuterated amino acid influences the structural dynamics and interactions of a peptide chain.

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Peptide Containing L-LEUCINE-N-FMOC (D10)

ParameterDescriptionTypical Value/Condition
Force FieldA set of empirical energy functions used to calculate the potential energy of a system of atoms.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent (e.g., water) in the simulation box.TIP3P, SPC/E
TemperatureThe simulated temperature of the system, maintained by a thermostat.300 K
PressureThe simulated pressure of the system, maintained by a barostat.1 atm
Simulation TimeThe total duration of the simulated molecular trajectory.100 ns - 2 µs nih.gov
Time StepThe interval between successive evaluations of forces and positions.2 fs

The primary utility of using a D10 labeled leucine (B10760876) is for experimental techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry. MD simulations can directly support these experiments by providing a dynamic structural model to help interpret the experimental data, linking observed spectral changes to specific molecular motions or conformational shifts.

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations, including ab initio and semi-empirical methods, are employed to predict molecular properties based on the fundamental principles of quantum mechanics. researchgate.net These calculations are particularly valuable for interpreting spectroscopic data obtained from labeled molecules like L-LEUCINE-N-FMOC (D10). The deuterium (B1214612) labeling in L-LEUCINE-N-FMOC (D10) makes it a useful tool in biomolecular NMR and proteomics. isotope.com

By solving approximations of the Schrödinger equation, these methods can predict spectroscopic parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies. Comparing these computationally predicted values with experimental data allows for a more detailed and accurate assignment of spectra and a deeper understanding of the molecule's electronic structure and geometry. researchgate.net For instance, ab initio calculations can help differentiate between various possible conformations of the molecule in solution by predicting the distinct spectroscopic signature of each state.

Table 2: Application of Quantum Chemical Calculations to Spectroscopic Data

Spectroscopic TechniqueCalculated ParameterInsight Gained
Nuclear Magnetic Resonance (NMR)Chemical Shifts, Spin-Spin CouplingDetailed 3D structure, conformational dynamics
Infrared (IR) SpectroscopyVibrational FrequenciesIdentification of functional groups, hydrogen bonding
Circular Dichroism (CD)Electronic Transition EnergiesSecondary structure of peptides (alpha-helix, beta-sheet) nih.gov

Predictive Modeling for Peptide Synthesis Outcomes and Error Identification

The synthesis of peptides using Fmoc chemistry is a complex, multi-step process where certain amino acid sequences can present significant challenges, leading to failed or impure products. nih.gov Computational models have been developed to predict the likelihood of success for a given peptide synthesis. kcl.ac.uknih.gov

One such model is the Peptide Synthesis Score (PepSySco), which uses machine learning to analyze a large dataset of peptides synthesized with standard Fmoc chemistry. nih.govresearchgate.net The model predicts the probability of a successful synthesis based on the peptide's amino acid sequence and various physicochemical properties. kcl.ac.uk By inputting a sequence containing L-LEUCINE-N-FMOC (D10), researchers can anticipate potential difficulties, such as aggregation or poor coupling efficiency, before committing resources to the synthesis.

These predictive tools analyze features that can render a synthesis difficult, allowing for proactive mitigation. nih.govresearchgate.net Error identification is a key component, where mass spectrometry data from syntheses is analyzed to pinpoint where and how the process failed, feeding this information back to improve the predictive accuracy of the model.

Table 3: Features Considered in Predictive Models for Fmoc-Peptide Synthesis

Feature CategorySpecific Feature ExamplePotential Impact on Synthesis
Peptide LengthTotal number of amino acid residues.Longer peptides have a higher cumulative chance of failure.
Amino Acid PropertiesNumber of aliphatic-hydrophobic residues (e.g., Leucine).High hydrophobicity can lead to aggregation and poor solvation.
Sequence MotifsLength of the longest hydrophobic stretch.Consecutive hydrophobic residues increase aggregation risk.
Protecting GroupsPresence of specific side-chain protecting groups.Can influence steric hindrance and reactivity.

Conformational Analysis and Energy Landscape Mapping

Understanding the three-dimensional shapes, or conformations, that a molecule can adopt is crucial for determining its function. nih.gov Conformational analysis of peptides containing L-LEUCINE-N-FMOC (D10) involves mapping the molecule's potential energy surface to identify stable and low-energy structures. This "energy landscape" governs the molecule's biophysical properties and dynamics. researchgate.net

This analysis is often performed by combining MD simulations with dimensionality reduction techniques like Principal Component Analysis (PCA). nih.gov MD simulations generate a vast number of potential conformations, and PCA is then used to identify the most significant collective motions. This process allows researchers to visualize the dominant conformational states as distinct basins on a free-energy landscape. nih.govnih.gov Mapping this landscape reveals the relative stabilities of different conformations, the energy barriers between them, and the pathways for conformational change, providing a direct link between molecular structure and function. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Deuterium (B1214612) Labeling Methodologies and Sites

The synthesis of selectively or fully deuterated amino acids like L-LEUCINE-N-FMOC (D10) is a dynamic area of research, with ongoing efforts to develop more efficient, cost-effective, and site-selective labeling methods.

Enzymatic and Biocatalytic Approaches: Enzymatic methods present a green and highly selective alternative to traditional chemical synthesis for deuterium incorporation. nih.govacs.orgwisc.eduresearchgate.netnih.gov Researchers are exploring dual-protein systems that can catalyze hydrogen-deuterium (H/D) exchange at specific sites on amino acids. nih.govacs.orgwisc.eduresearchgate.netnih.gov For instance, an aminotransferase (DsaD) paired with a partner protein (DsaE) has been shown to facilitate Cα and Cβ H/D exchange, whereas DsaD alone results in exclusive Cα-deuteration. nih.govacs.orgwisc.eduresearchgate.netnih.gov Future work in this area could lead to enzymes tailored for deuterating specific positions on the leucine (B10760876) side chain, offering precise isotopic labeling patterns beyond the perdeuteration of L-LEUCINE-N-FMOC (D10). A study on L-Leucine demonstrated that treatment with DsaD in D₂O resulted in the site- and enantio-selective formation of Cα-deuterated L-Leucine. nih.gov

Chemo-Enzymatic and Chemical Catalysis: New chemical methods are also emerging. Photoredox-catalyzed reactions and the use of heterogeneous catalysts like palladium on charcoal (Pd/C) with D₂O are being investigated for more efficient and environmentally benign deuteration processes. mdpi.com These methods aim to overcome the limitations of traditional approaches that often require harsh conditions or expensive deuterated precursors. acs.orgwisc.eduresearchgate.netnih.gov

Labeling MethodSelectivityAdvantagesFuture Directions
Dual-Protein Catalysis Site-selective (Cα and Cβ)High efficiency, mild conditionsEngineering enzymes for novel labeling patterns
Photoredox Catalysis Potential for high selectivityUses light energy, mild conditionsExpanding substrate scope to various protected amino acids
Heterogeneous Catalysis (e.g., Pd/C) Varies with substrateEnvironmentally benign, uses D₂OImproving catalyst efficiency and selectivity

Advanced Applications in Structural Biology Beyond Standard Peptides

Deuterium-labeled amino acids are invaluable tools in structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction. mdpi.com The use of L-LEUCINE-N-FMOC (D10) is poised to contribute significantly to the study of complex biological systems that are challenging to analyze with conventional methods.

Membrane Proteins and Large Macromolecular Assemblies: Determining the structure and dynamics of membrane proteins is a major challenge in structural biology due to their size and hydrophobicity. isotope.com Incorporating deuterated amino acids like L-Leucine (D10) into these proteins, which are then solubilized in deuterated detergents, can significantly improve the quality of solution-state NMR spectra. saudijournals.comtandfonline.com Deuteration reduces proton signals from the detergent and minimizes proton relaxation pathways, which leads to sharper signals and less line broadening. saudijournals.com This enables the structural analysis of larger and more complex membrane proteins, which constitute over half of all modern drug targets. isotope.com

Solid-State NMR of Amyloid Fibrils and Protein Aggregates: Solid-state NMR is a powerful technique for studying the structure of non-crystalline biological solids, such as amyloid fibrils associated with neurodegenerative diseases. Perdeuteration of amino acids within these fibrils, combined with uniform ¹³C and ¹⁵N labeling, helps to suppress strong ¹H dipolar couplings, a major source of line broadening in solid-state NMR spectra. This approach leads to higher-resolution spectra, providing more detailed insights into the molecular architecture of these pathological protein aggregates.

Exploration of New Supramolecular Architectures and Their Functionalities

Fmoc-protected amino acids, including Fmoc-L-leucine, are known to self-assemble into a variety of supramolecular structures such as fibers, ribbons, and hydrogels. researchgate.netchemrxiv.orgnih.gov These assemblies are driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones. nih.gov

Controlling Self-Assembly Pathways: Recent research has shown that the self-assembly of Fmoc-L-leucine can be directed down complex pathways to form distinct structures, including transient hydrogels, stable hydrogels, and crystalline polymorphs, by controlling kinetic and thermodynamic factors. researchgate.net The use of L-LEUCINE-N-FMOC (D10) in these systems could provide a powerful handle for analysis. Techniques like small-angle neutron scattering (SANS) can exploit the difference in neutron scattering length density between the deuterated leucine and non-deuterated components to probe the structure and organization of these assemblies in unprecedented detail.

Functional Biomaterials: The ability to control the morphology of these self-assembled structures opens the door to creating novel biomaterials. For example, Fmoc-L-leucine has been shown to form flower-like and tube-like morphologies depending on concentration and temperature. researchgate.netchemrxiv.org These materials have potential applications in drug delivery, tissue engineering, and as chiral sensors. mdpi.com The incorporation of deuterated building blocks could be used to fine-tune the material properties or to act as non-invasive probes of the material's behavior in a biological environment.

Self-Assembled StructureFormation ConditionPotential ApplicationRole of Deuteration
Flower-like morphology Low/high concentration at room tempDrug delivery, catalysisProbing structure with SANS
Tube-like structure HeatingNanofabrication, sensorsCharacterizing molecular packing
Hydrogels pH modulationTissue engineering, 3D cell cultureStudying solvent-structure interactions

Integration with Emerging Analytical Platforms and Techniques

The quantification of amino acids is crucial in fields ranging from clinical diagnostics to food science. chromatographyonline.com L-LEUCINE-N-FMOC (D10) is well-suited for use with advanced analytical platforms that offer high throughput, sensitivity, and accuracy.

High-Throughput and Automated Amino Acid Analysis: Modern analytical workflows are increasingly moving towards automation to improve reproducibility and efficiency. axionlabs.comyoutube.com Systems that automate the pre-column derivatization of amino acids with reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are becoming more common. chromatographyonline.comaxionlabs.com Novel approaches like "in-needle" derivatization further streamline this process, reducing reagent consumption and increasing the number of samples that can be analyzed per batch. nih.gov In these automated platforms, L-LEUCINE-N-FMOC (D10) can be used to prepare deuterated peptide standards for robust internal calibration.

Advanced Mass Spectrometry-Based Proteomics: In quantitative proteomics, stable isotope labeling is a cornerstone for accurate protein quantification. bohrium.com While MS1-based methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated leucine have been successfully employed, there is a risk of chromatographic separation between the deuterated and non-deuterated peptides, which can complicate data analysis. researchgate.netlongdom.org

However, in MS2-based quantification methods using isobaric tags (like TMT or iTRAQ), this is less of a concern. nih.govacs.org L-LEUCINE-N-FMOC (D10) can be used to synthesize peptide standards for absolute quantification (AQUA) workflows or to create novel, cost-effective isobaric tags. nih.gov Furthermore, the development of rapid, derivatization-free amino acid analysis methods using ultra-high performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry opens new possibilities for high-throughput metabolomics, where deuterated standards are essential for accurate quantification. nih.gov

Sustainable and Green Chemistry Approaches in Fmoc-Based Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable manufacturing processes. Solid-phase peptide synthesis (SPPS), the primary application for Fmoc-protected amino acids, is traditionally associated with the use of large volumes of hazardous solvents like N,N-dimethylformamide (DMF). rsc.orgacs.orgtandfonline.com

Greener Solvents and Reagents: Significant research is dedicated to finding greener alternatives to DMF for SPPS. tandfonline.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and dipropyleneglycol dimethylether (DMM) are being evaluated for their performance in swelling synthesis resins and for their compatibility with coupling and Fmoc-deprotection steps. tandfonline.comacs.orgnih.govbiotage.com The synthesis of peptides incorporating L-LEUCINE-N-FMOC (D10) can directly benefit from these advancements, reducing the environmental impact of producing isotopically labeled peptides.

Process Optimization for Waste Reduction: In addition to alternative solvents, new protocols are being developed to minimize solvent consumption. The "in situ" Fmoc removal strategy, where the deprotection step is combined with the preceding coupling step without an intermediate washing, can reduce solvent usage by as much as 75%. peptide.comdigitellinc.comrsc.org Implementing such protocols in syntheses that use valuable, isotopically labeled reagents like L-LEUCINE-N-FMOC (D10) not only makes the process greener but also more cost-effective.

Green Chemistry ApproachDescriptionImpact on L-LEUCINE-N-FMOC (D10) Use
Alternative Solvents (e.g., 2-MeTHF, DMM) Replacing hazardous solvents like DMF with more benign alternatives. nih.govbiotage.comReduces the environmental footprint of synthesizing peptides containing the labeled amino acid.
In Situ Fmoc Removal Combining coupling and deprotection steps to eliminate washing cycles. rsc.orgLowers solvent waste and potentially improves the efficiency of incorporating the expensive labeled residue.
Solvent Mixture Optimization Using mixtures of green solvents to achieve optimal solubility and resin swelling. tandfonline.comEnsures efficient and complete reactions when using L-LEUCINE-N-FMOC (D10) in SPPS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.